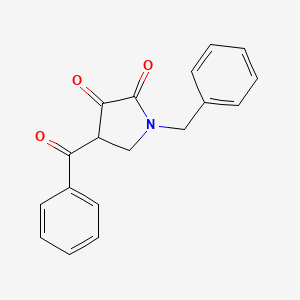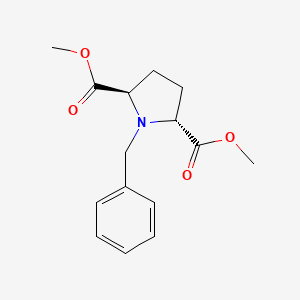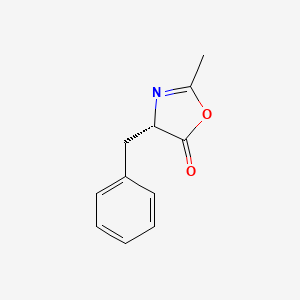
(4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-methyloxazol-5(4H)-one is a chiral oxazolone derivative It is characterized by its unique structure, which includes a benzyl group attached to the oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of N-benzylglycine with acetic anhydride under acidic conditions, which facilitates the formation of the oxazolone ring.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Benzyl-2-methyloxazol-5(4H)-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazolones.
Scientific Research Applications
(S)-4-Benzyl-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazolone ring can act as a reactive site, facilitating interactions with enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
®-4-Benzyl-2-methyloxazol-5(4H)-one: The enantiomer of the compound, differing in its chiral configuration.
4-Benzyl-2-methyloxazol-5(4H)-one: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness: (S)-4-Benzyl-2-methyloxazol-5(4H)-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This chiral specificity is crucial in applications such as drug development, where the (S)-enantiomer may exhibit superior efficacy or reduced side effects.
Properties
CAS No. |
13649-97-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
InChI Key |
HJPYPJMQZJWETH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=N[C@H](C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


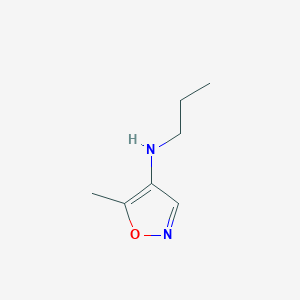

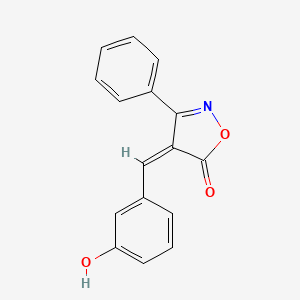

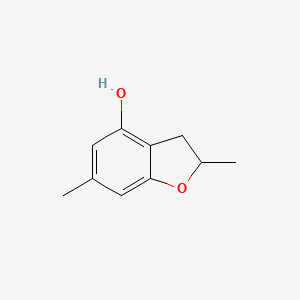

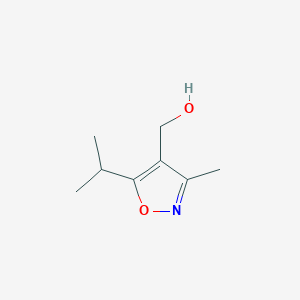
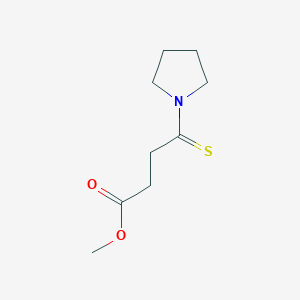

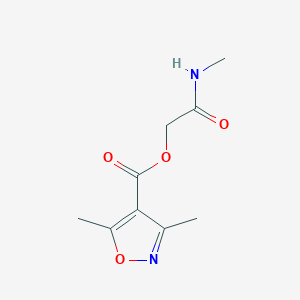
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

